![molecular formula C17H13ClN4OS B2522061 8-氯-2-(4-乙基苯胺基)-5H-[1,3,4]噻二唑并[2,3-b]喹唑啉-5-酮 CAS No. 1286482-99-2](/img/structure/B2522061.png)
8-氯-2-(4-乙基苯胺基)-5H-[1,3,4]噻二唑并[2,3-b]喹唑啉-5-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds are heterocyclic and have been widely studied due to their extensive therapeutic uses .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,3,4-thiadiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .科学研究应用
合成和表征
- 与8-氯-2-(4-乙基苯胺基)-5H-[1,3,4]噻二唑并[2,3-b]喹唑啉-5-酮具有结构相似性的化合物,包括各种喹唑啉酮和噻二唑,已被合成用于潜在的生物活性。合成涉及氯代蒽酸和乙酸酐作为起始原料,导致多样化的生物活性分子(Párkányi & Schmidt, 2000) SourceSourceSource。
抗癌活性
- 新型噻二唑取代的喹唑啉-4-(3H)-酮已经显示出对HeLa(人类宫颈癌细胞)细胞的显著体外抗癌活性。一些化合物表现出与顺铂相当的活性,并且在体内抑制肿瘤生长方面有效,突显了它们作为抗癌药物的潜力(Joseph et al., 2010) Source。
抗菌活性
- 报道了喹唑啉-噻二唑类化合物对各种细菌和真菌菌株显示出广谱抗菌活性。在特定位置引入氯苯基和硝基苯基基团显著增强了它们的抗菌效力(Patel et al., 2018) Source。
杀真菌活性
- 噻二唑类衍生物已被制备为潜在的杀真菌剂,对水稻纹枯病的主要病因之一——立枯霉表现出高活性。这表明这些化合物在农业应用中对抗植物疾病具有重要意义(Chen, Li, & Han, 2000) Source。
利尿活性
- 含有噻二唑基团的喹唑啉-4(3H)-酮衍生物已被制备并评估其利尿活性。一些化合物表现出显著效果,强调了这些分子在管理需要利尿的疾病方面的治疗潜力(Maarouf, El‐Bendary, & Goda, 2004) Source。
抗惊厥活性
- 对4(3H)-喹唑啉酮的研究揭示了具有有希望的抗惊厥活性的化合物,突显了这些分子在开发新的癫痫和相关癫痫症状治疗方法方面的潜力(Wolfe et al., 1990) Source。
作用机制
Target of Action
Similar compounds such as 1,3,4-thiadiazole derivatives have been reported to exhibit varied bioactivities, including anticancer, antimicrobial, and antiviral properties .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to a variety of biological activities .
Biochemical Pathways
It’s known that similar compounds can affect various pathways due to their broad spectrum of bioactivities .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including anticancer effects .
未来方向
生化分析
Biochemical Properties
8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can modulate cellular processes such as proliferation and apoptosis .
Cellular Effects
The effects of 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases involved in cell signaling. This compound binds to the active site of these enzymes, preventing their normal function and thereby disrupting the signaling pathways they regulate . Additionally, it can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in laboratory settings have been studied extensively. Over time, this compound has been shown to maintain its stability and activity, although it may undergo some degradation under certain conditions. Long-term studies have indicated that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one vary with dosage. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce toxic effects, including damage to normal tissues and organs . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell division . Additionally, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and may bind to various proteins within the cell, influencing its localization and accumulation . These interactions can affect the compound’s efficacy and toxicity.
Subcellular Localization
The subcellular localization of 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is essential for its function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can inhibit kinases and other signaling proteins .
属性
IUPAC Name |
8-chloro-2-(4-ethylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c1-2-10-3-6-12(7-4-10)19-16-21-22-15(23)13-8-5-11(18)9-14(13)20-17(22)24-16/h3-9H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGNGYKTNKMCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
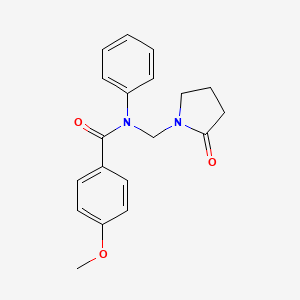
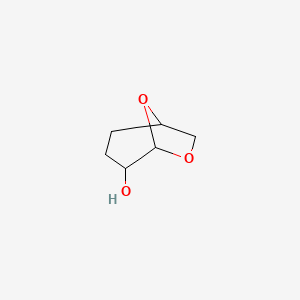
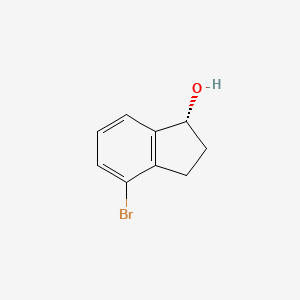
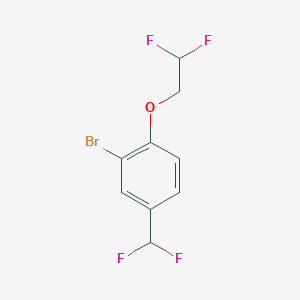
![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)
![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)

![6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol](/img/structure/B2521993.png)
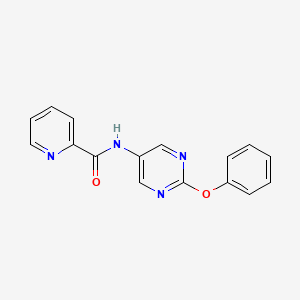
![3-(3,4-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2521996.png)
![3-(tert-Butoxy)spiro[3.3]heptan-1-one](/img/structure/B2521997.png)
![(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide](/img/structure/B2521999.png)


